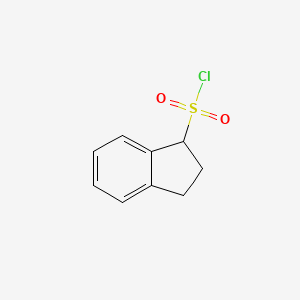

2,3-dihydro-1H-indene-1-sulfonyl chloride

Description

Contextual Significance of Sulfonyl Chlorides as Synthetic Intermediates

Sulfonyl chlorides (RSO₂Cl) are a class of highly valuable organosulfur compounds that serve as pivotal intermediates in organic synthesis. magtech.com.cn Their importance stems from the strong electrophilicity of the sulfur atom, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom. fiveable.me This characteristic makes them highly reactive towards a wide range of nucleophiles, including alcohols, amines, and thiols. fiveable.me

The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental method for the formation of sulfonamides, a functional group present in a multitude of pharmaceutical drugs, including antibiotics and antihypertensives. fiveable.me Similarly, their reaction with alcohols yields sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions and are also used as protecting groups. fiveable.me Beyond these classical transformations, sulfonyl chlorides are employed in diverse reactions such as chlorosulfonylation, arylation, and radical reactions, highlighting their versatility. magtech.com.cn They can act as sources for various sulfur-containing moieties and have been utilized in the synthesis of dyes, pigments, and polymers. marketpublishers.comquora.com The ease of handling and the broad reactivity profile have established sulfonyl chlorides as indispensable tools for the construction of complex organic molecules. nih.govnih.gov

The Indane Core Structure: Chemical Relevance and Structural Diversity

The indane (2,3-dihydro-1H-indene) framework is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. wikipedia.org This fusion imparts a rigid conformation that combines aromatic and aliphatic characteristics, making it an attractive and privileged scaffold in medicinal chemistry. nih.govresearchgate.net The defined three-dimensional arrangement of the indane core allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets such as G protein-coupled receptors (GPCRs). nih.gov

The structural versatility of the indane moiety has led to its incorporation into numerous clinically significant drugs. researchgate.neteburon-organics.com Notable examples include Indinavir, an HIV protease inhibitor; Sulindac, a non-steroidal anti-inflammatory drug; and Donepezil, used in the treatment of Alzheimer's disease. researchgate.neteburon-organics.com The indane nucleus is also found in various natural products and serves as a blueprint for the design of new therapeutic agents with anticancer, neuroprotective, and antimicrobial properties. researchgate.net Its prevalence in bioactive molecules underscores the chemical and pharmacological relevance of this structural motif. nih.govresearchgate.net

Specific Focus: 2,3-Dihydro-1H-indene-1-sulfonyl Chloride – Unique Reactivity and Synthetic Potential

This compound is a specialized reagent that merges the reactive sulfonyl chloride group with the privileged indane scaffold. The placement of the sulfonyl chloride group at the 1-position of the indane ring system is particularly significant as it creates a chiral center. This feature introduces the potential for developing stereoselective synthetic methodologies.

The compound's reactivity is dictated by the sulfonyl chloride functional group, enabling it to participate in the full range of reactions typical for this class, such as the synthesis of sulfonamides and sulfonate esters. The uniqueness of this molecule lies in the direct attachment of this reactive handle to the rigid, biologically relevant indane core. This allows for the introduction of the indane moiety into larger molecules, making it a valuable building block for creating new chemical entities with potential pharmacological applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1248712-81-3 |

| Molecular Formula | C₉H₉ClO₂S |

| Molecular Weight | 216.68 g/mol |

| Topological Polar Surface Area (TPSA) | 34.14 Ų |

| LogP | 2.2425 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Data sourced from chemical databases. chemscene.com

Research Scope and Strategic Objectives of the Study

The research scope of this study is to conduct a focused examination of this compound as a strategic building block in organic synthesis. The primary objective is to elucidate its synthetic utility by exploring its reactivity with various nucleophiles to generate novel libraries of indane-containing sulfonamides and sulfonate esters. A further strategic goal is to highlight the potential of this reagent for creating structurally diverse molecules built upon a privileged medicinal scaffold. By providing a detailed analysis of its chemical properties and synthetic potential, this study aims to position this compound as a valuable and versatile tool for chemists engaged in the design and synthesis of complex and potentially bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c10-13(11,12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVQRMVKIXOUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profile and Mechanistic Pathways of 2,3 Dihydro 1h Indene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Group

Nucleophilic substitution at the sulfonyl sulfur is a cornerstone of the chemistry of 2,3-dihydro-1H-indene-1-sulfonyl chloride. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) type mechanism at the sulfur center. nih.gov The incoming nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. The general mechanism for these solvolysis reactions is considered to be a concerted SN2 process. nih.gov

The reaction of this compound with nitrogen-centered nucleophiles, such as primary and secondary amines, is a well-established method for the synthesis of the corresponding N-substituted 2,3-dihydro-1H-indene-1-sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate which then collapses to expel the chloride ion and, after deprotonation, yields the stable sulfonamide.

While specific research on the synthesis of a wide range of N-substituted 2,3-dihydro-1H-indene-1-sulfonamides is not extensively documented in publicly available literature, the general reactivity pattern of sulfonyl chlorides with amines is highly predictable. nih.gov The synthesis of various sulfonamide derivatives is a common practice in medicinal chemistry due to the biological activities associated with the sulfonamide functional group. nih.gov

Table 1: Representative Synthesis of Sulfonamides from Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Product |

|---|---|---|

| p-Toluenesulfonyl chloride | Propylamine | N-Propyl-4-methylbenzenesulfonamide |

| Benzenesulfonyl chloride | Aniline | N-Phenylbenzenesulfonamide |

| Methanesulfonyl chloride | Diethylamine | N,N-Diethylmethanesulfonamide |

(This table represents general reactions of sulfonyl chlorides and not specifically this compound due to a lack of specific literature data.)

This compound readily reacts with oxygen-centered nucleophiles like alcohols and phenols to form the corresponding sulfonate esters. These reactions are also typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced. youtube.comweebly.comscribd.comlibretexts.orglibretexts.org The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur, followed by the elimination of the chloride ion. youtube.comweebly.comscribd.comlibretexts.orglibretexts.org

The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. While specific examples detailing the reaction of this compound with various alcohols and phenols are not readily found in scientific literature, the general principles of sulfonate ester formation are well-established. scribd.com

Table 2: General Formation of Sulfonate Esters

| Sulfonyl Chloride | Alcohol/Phenol | Product |

|---|---|---|

| p-Toluenesulfonyl chloride | Ethanol | Ethyl p-toluenesulfonate |

| Methanesulfonyl chloride | Phenol | Phenyl methanesulfonate |

| Benzenesulfonyl chloride | Isopropanol | Isopropyl benzenesulfonamide |

(This table illustrates the general reaction of sulfonyl chlorides with alcohols/phenols. Specific data for this compound is not available in the cited literature.)

The reaction of sulfonyl chlorides with carbon-centered nucleophiles, such as Grignard reagents (organomagnesium halides), can lead to the formation of sulfones. sigmaaldrich.comrsc.org However, the reactivity of Grignard reagents with sulfonyl chlorides can be complex and may lead to a mixture of products. The initial reaction involves the attack of the carbanion on the sulfonyl sulfur to form a sulfone.

Detailed studies on the reaction of this compound with various carbon-centered nucleophiles are not prominently reported in the available literature. The outcome of such reactions would likely depend on the nature of the nucleophile and the reaction conditions. For instance, the use of less reactive organometallic reagents like organocuprates might offer more controlled reactions. researchgate.net

Radical Transformations Involving this compound

Beyond its role in nucleophilic substitution reactions, this compound can also be a precursor for sulfonyl radicals. These radicals are versatile intermediates in a variety of synthetic transformations.

Sulfonyl radicals can be generated from sulfonyl chlorides through various methods, including homolytic cleavage of the S-Cl bond induced by heat, light, or a radical initiator. A common and milder method involves single-electron transfer (SET) from a suitable donor, often facilitated by photoredox catalysis. While specific studies on the generation of the 2,3-dihydro-1H-inden-1-ylsulfonyl radical are not detailed in the searched literature, the general principles of sulfonyl radical formation are applicable. magtech.com.cn

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of sulfonyl radicals from sulfonyl chlorides under mild conditions. magtech.com.cnrsc.orgnih.gov In a typical catalytic cycle, a photosensitizer, upon excitation by visible light, can reduce the sulfonyl chloride via a single-electron transfer process. This generates the sulfonyl radical and a chloride anion. The resulting sulfonyl radical can then engage in various reactions, such as addition to alkenes or alkynes, leading to the formation of new carbon-sulfur bonds.

Although there is a growing body of research on photoredox-catalyzed reactions of sulfonyl chlorides, specific applications involving this compound are not well-documented in the available scientific literature. However, the general reactivity patterns suggest that this compound could be a viable substrate for such transformations, opening avenues for the synthesis of novel indane-containing sulfones.

Radical Addition Reactions

The sulfonyl chloride group in this compound can serve as a precursor to the corresponding sulfonyl radical (2,3-dihydro-1H-inden-1-yl)sulfonyl radical. This radical species can be generated under various conditions, such as through the use of radical initiators or via photoredox catalysis. Once formed, this sulfonyl radical can participate in addition reactions with unsaturated systems like alkenes and alkynes.

The addition of the (2,3-dihydro-1H-inden-1-yl)sulfonyl radical to a carbon-carbon multiple bond typically proceeds via a radical chain mechanism. The initial addition of the sulfonyl radical to the unsaturated bond generates a new carbon-centered radical intermediate. This intermediate can then be trapped by a suitable atom or group donor, often the chlorine atom from another molecule of the sulfonyl chloride, to afford the final addition product and propagate the radical chain.

While specific studies detailing the radical addition reactions of this compound are not extensively documented in publicly available literature, the general reactivity of sulfonyl chlorides in such transformations is well-established. For instance, arylsulfonyl radicals, which are structurally analogous to the indenyl-1-sulfonyl radical, are known to trigger cascade cyclizations of enynes, leading to the formation of indene (B144670) derivatives. researchgate.net This suggests that the (2,3-dihydro-1H-inden-1-yl)sulfonyl radical could potentially engage in similar intramolecular or intermolecular addition processes.

Table 1: General Conditions for Radical Addition of Sulfonyl Chlorides

| Reaction Type | Reactants | Catalyst/Initiator | Solvent | General Observations |

| Intermolecular Addition | Alkene/Alkyne | AIBN, Peroxides, Photoredox Catalyst | Toluene, Dioxane, Acetonitrile | Yields and regioselectivity are dependent on the nature of the alkene/alkyne and the sulfonyl chloride. |

| Intramolecular Cyclization | Unsaturated Sulfonamide | Tri-n-butyltin hydride/AIBN | Benzene (B151609) | Can lead to the formation of cyclic imines through β-elimination of the sulfonyl radical. nih.gov |

Rearrangement and Cyclization Reactions Initiated by the Sulfonyl Chloride Moiety

The sulfonyl chloride group in this compound can initiate rearrangement and cyclization reactions, particularly when transformed into other functional groups or under conditions that promote the formation of reactive intermediates.

One potential pathway involves the conversion of the sulfonyl chloride to a sulfonamide, followed by intramolecular reactions. For example, N-alkenylsulfonamides derived from this compound could undergo radical cyclization. The initial cyclization would form an α-sulfonamidoyl radical, which could then undergo elimination of a sulfonyl radical to yield a polycyclic imine. nih.gov The stability of the resulting cyclic structure would be a key driving force for such a transformation.

Furthermore, the generation of a sulfonyl radical from this compound could potentially lead to rearrangement processes. While specific examples for this particular compound are scarce, sulfonyl radical rearrangements are known in other systems, often driven by the formation of a more stable radical intermediate.

Role of this compound in Cascade and Tandem Reactions

Cascade and tandem reactions offer an efficient strategy for the rapid construction of complex molecular architectures from simple starting materials. This compound can be a valuable participant in such reaction sequences, where the sulfonyl chloride moiety acts as an initiator or a key reactive component.

A notable example of a cascade reaction involving a related structural motif is the arylsulfonyl radical-triggered cascade cyclization of phenyl-linked 1,6-enynes. researchgate.net This process leads to the synthesis of 2,3-dihydro-1H-indenes. Although this study does not directly utilize this compound, it provides a proof-of-concept for the involvement of sulfonyl radicals in the formation of the indene skeleton. A hypothetical cascade reaction could involve the initial radical addition of (2,3-dihydro-1H-inden-1-yl)sulfonyl radical to a tethered enyne, followed by a series of cyclization events to construct a polycyclic system.

Another potential cascade sequence could involve the initial reaction of the sulfonyl chloride with a nucleophile, followed by an intramolecular cyclization. For instance, reaction with a suitable di-nucleophile could lead to the formation of a heterocyclic ring fused to the indane framework.

The participation of this compound in tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, is also conceivable. For example, a tandem process could involve the initial sulfonylation of a substrate, followed by a subsequent cyclization or cross-coupling reaction.

Table 2: Potential Cascade/Tandem Reactions Involving Sulfonyl Chlorides

| Reaction Type | Key Steps | Potential Products |

| Radical Cascade | Sulfonyl radical addition to enyne, intramolecular cyclization(s) | Polycyclic indene derivatives |

| Nucleophilic Cascade | Reaction with a di-nucleophile, intramolecular cyclization | Fused heterocyclic systems |

| Tandem Sulfonylation/Cyclization | Intermolecular sulfonylation, intramolecular cyclization | Functionalized cyclic compounds |

Applications of 2,3 Dihydro 1h Indene 1 Sulfonyl Chloride in Advanced Chemical Synthesis

Integration into Asymmetric Synthesis Strategies

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Derivatives of 2,3-dihydro-1H-indene-1-sulfonyl chloride have proven to be valuable assets in asymmetric synthesis, contributing to the stereoselective formation of chiral molecules through various strategies.

Stereoselective Formation of Chiral Indane Derivatives

The inherent chirality of substituted indanes makes them attractive targets in organic synthesis. The sulfonyl chloride functional group in this compound serves as a versatile handle for the introduction of various functionalities, enabling the synthesis of a diverse array of chiral indane derivatives. While direct stereoselective reactions on the sulfonyl chloride itself are less common, its conversion to sulfonamides, which can then participate in stereoselective transformations, is a widely employed strategy.

For instance, the synthesis of novel chiral 2,3-dihydro-1H-indene derivatives has been explored for their potential as melatonergic ligands. researchgate.net Although the specific use of the 1-sulfonyl chloride derivative is not detailed, the general strategies for introducing chirality into the indane scaffold are relevant. A review of enantioselective syntheses of indanes highlights various catalytic methods that can be adapted to substrates derived from this compound, such as asymmetric conjugate additions and C-H functionalization.

A significant advancement in the stereoselective synthesis of highly functionalized indanes involves organocatalytic sequential reactions. One such strategy employs a Michael addition of bis(phenylsulfonyl)ethylene to an unsaturated precursor, followed by an in situ condensation and an intramolecular nitrone [3+2] cycloaddition. This cascade reaction can generate indanes with four contiguous stereogenic centers as a single diastereomer, showcasing a high level of stereochemical control. nih.govresearchgate.net

Enantioselective Catalysis Mediated by or with Derivatives of this compound

A pivotal application of the chiral indane scaffold derived from this compound is in the development of chiral catalysts and ligands for enantioselective transformations. The sulfonamide linkage provides a robust connection point for attaching the indane unit to a catalytically active center, where the steric and electronic properties of the indane moiety can effectively bias the stereochemical outcome of a reaction.

A notable example is the development of indane-based chiral aryl chalcogenide catalysts. These catalysts, readily prepared from the chiral indane scaffold, have been successfully applied in a variety of asymmetric electrophilic reactions. For example, they have been used in the enantioselective CF3S-aminocyclization of olefinic sulfonamides, demonstrating the influence of the indane-derived backbone on the stereoselectivity of the cyclization process. researchgate.netmdpi.com

Furthermore, the catalytic enantioselective synthesis of N-C axially chiral sulfonamides represents another significant area of application. In these systems, a chiral catalyst, often a palladium complex with a chiral ligand, is used to facilitate the N-allylation or N-arylation of a sulfonamide precursor, leading to the formation of a rotationally restricted, axially chiral product with high enantiopurity. rsc.org The indane sulfonamide can serve as the prochiral substrate in such reactions.

The following table summarizes representative examples of enantioselective transformations using catalysts derived from or applied to indane sulfonamides.

| Reaction Type | Catalyst/Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |

| Enantioselective CF3S-aminocyclization | Indane-based chiral selenyl catalyst | Olefinic sulfonamide | Chiral cyclic sulfonamide | 85 | 92 | researchgate.netmdpi.com |

| Enantioselective N-allylation | (S,S)-Trost ligand-(allyl-PdCl)2 | 2-Arylethynyl-6-methylphenyl sulfonamide | N-C axially chiral N-allylated sulfonamide | 92 | 92 | rsc.org |

Diastereoselective Control in Reaction Pathways

The rigid conformation of the indane nucleus can be effectively utilized to control diastereoselectivity in chemical reactions. By converting this compound to a chiral sulfonamide auxiliary, the stereochemical information embedded in the indane scaffold can direct the approach of reagents to a prochiral center, favoring the formation of one diastereomer over another.

A powerful illustration of this principle is found in the diastereoselective Diels-Alder reactions of N-sulfonyl-1-aza-1,3-butadienes. The sulfonyl group, which can be derived from an indane sulfonyl chloride, plays a crucial role in modulating the electronic properties and conformational preferences of the azadiene, thereby influencing the facial selectivity of the cycloaddition with a chiral dienophile. ibimapublishing.com

Moreover, the synthesis of indanes with multiple stereocenters often relies on diastereoselective control elements. The previously mentioned organocatalytic cascade reaction to form indanes with four stereocenters is a prime example of achieving high diastereoselectivity, resulting in the formation of a single diastereomer from a complex series of bond-forming events. nih.govresearchgate.net This level of control is essential for the synthesis of complex, biologically active molecules where the precise three-dimensional arrangement of atoms is critical for function.

Building Block for Complex Organic Architectures

Beyond its role in asymmetric synthesis, this compound serves as a valuable building block for the construction of more elaborate molecular frameworks, including heterocyclic and polycyclic systems. The sulfonyl chloride group provides a reactive site for annulation and cyclization reactions, enabling the fusion of the indane core to other ring systems.

Synthesis of Indane-Fused Heterocycles

The fusion of a heterocyclic ring to the indane scaffold can lead to novel chemical entities with unique pharmacological profiles. The sulfonamide derivatives of this compound are excellent precursors for the synthesis of such fused systems through intramolecular cyclization reactions.

For example, a general and efficient method for the construction of nitrogen heterocycles bearing an endocyclic sulfonamide fragment involves the intramolecular cyclization of unsaturated sulfonamides. mdpi.com By preparing an indane sulfonamide with a suitably positioned unsaturation, intramolecular electrophilic cyclization can be initiated to form fused thiadiazine-like structures. Another approach involves the intramolecular cyclization of 2-N-cyano-sulfonimidoyl amides to furnish thiadiazine 1-oxides. nih.gov

The synthesis of tetrahydroquinazoline (B156257) derivatives from sulfonamides via an intramolecular cyclization of an in situ generated N-acyliminium ion with the sulfonamide nitrogen has also been reported. ibimapublishing.com This strategy could be adapted to an indane sulfonamide precursor to generate indano[1,2-e]tetrahydroquinazolines. Additionally, the intramolecular cyclization of allyl sulfonamides is a versatile method for obtaining various nitrogen-containing heterocycles. benthamscience.com

Construction of Novel Polycyclic Systems

The indane moiety can serve as a foundational component in the synthesis of larger, more complex polycyclic systems. The reactivity of the sulfonyl group in derivatives of this compound can be harnessed in cascade or radical cyclization reactions to build intricate three-dimensional structures.

A powerful strategy for the synthesis of polycyclic imines involves the radical cyclization of cyclic ene sulfonamides. In this process, a radical is generated on a side chain attached to the sulfonamide nitrogen, which then cyclizes onto a double bond within the molecule. This is followed by the elimination of a sulfonyl radical to afford a polycyclic imine. nih.gov An indane sulfonamide bearing an appropriate unsaturated side chain could be a suitable substrate for this type of transformation, leading to novel polycyclic systems containing the indane nucleus.

Use as a Derivatization Reagent in Analytical Methodologies

This compound is a reactive compound that holds potential as a derivatization reagent in advanced analytical methodologies. Its utility in this context is centered on its ability to react with specific functional groups on analyte molecules, thereby altering their physicochemical properties to make them more suitable for detection and quantification by modern analytical instruments. The sulfonyl chloride functional group is the key to this reactivity, enabling the formation of stable sulfonamide or sulfonate ester linkages with a variety of compounds.

The reactivity of sulfonyl chlorides with nucleophiles such as amines and phenols is a cornerstone of their application as derivatization reagents. wikipedia.org This reaction, often carried out pre-column in liquid chromatography, transforms the analyte into a derivative with significantly improved detection characteristics.

Specific Labeling for Chemical Analysis

The utility of this compound as a derivatization reagent also extends to its capability for specific chemical labeling. The reactivity of the sulfonyl chloride group is not universal; it is highly selective for certain nucleophilic functional groups. Primarily, it reacts with primary and secondary amines to form stable sulfonamides, and with phenols to form sulfonate esters. wikipedia.org It can also react with alcohols, though typically under more forcing conditions. nih.gov This inherent chemical selectivity allows for the targeted labeling of specific classes of compounds within a complex sample matrix.

For example, in a biological sample containing a multitude of compounds such as lipids, carbohydrates, and proteins, a derivatization step with this compound would preferentially label compounds bearing primary or secondary amine groups (e.g., amino acids, catecholamines) and phenolic groups (e.g., steroid hormones, phenolic acids). This specificity is highly beneficial as it simplifies the subsequent analysis. By selectively "tagging" the analytes of interest, the complexity of the sample is effectively reduced from an analytical perspective.

This targeted labeling strategy offers several advantages:

Reduced Matrix Effects: By selectively derivatizing the target analytes, they are chemically differentiated from the bulk of the matrix components. This can significantly reduce matrix-induced signal suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification.

Improved Chromatographic Separation: The introduction of the indane sulfonyl moiety alters the polarity and size of the analytes, which can be exploited to improve their separation from interfering compounds by liquid chromatography.

Facilitated Identification: In untargeted metabolomics or screening applications, the presence of the indane sulfonyl tag can be used as a filter to identify derivatized compounds. A neutral loss scan, where the mass spectrometer screens for compounds that lose a specific fragment (in this case, related to the indane sulfonyl group), can be employed to selectively detect all derivatized analytes in a single run.

The table below provides examples of specific labeling of analytes with various sulfonyl chloride reagents for analytical purposes.

| Analyte Class | Derivatization Reagent | Labeled Functional Group(s) | Analytical Outcome | Reference |

| Secondary amines | 2-Naphthalenesulfonyl chloride | Secondary amines on the spectinomycin (B156147) ring structure | Specific and stable derivatization for HPLC analysis with UV detection. nih.gov | nih.gov |

| Phenolic hydroxyls | 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Phenolic hydroxyl groups (no reaction with aliphatic hydroxyls) | Selective analysis of steroidal estrogens with phenolic A-rings. nih.gov | nih.gov |

| Amino acids | Dansyl chloride | N-terminal amino groups of proteins and amino acids | Fluorescent labeling for chromatographic detection and identification. thermofisher.com | thermofisher.com |

| Primary amines | 2-Naphthalenesulfonyl chloride | Primary amines of neomycin | Specific derivatization for HPLC assay of neomycin sulfate. semanticscholar.org | semanticscholar.org |

Computational and Theoretical Investigations of 2,3 Dihydro 1h Indene 1 Sulfonyl Chloride

Spectroscopic Data Validation and Interpretation via Theoretical Models

The validation and interpretation of spectroscopic data for complex organic molecules like 2,3-dihydro-1H-indene-1-sulfonyl chloride are significantly enhanced by the application of computational and theoretical models. These models, particularly those based on Density Functional Theory (DFT), have become indispensable tools for corroborating experimental findings from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By calculating spectroscopic parameters for a proposed structure, a direct comparison between theoretical and experimental spectra can be undertaken, providing a high degree of confidence in the structural assignment.

Theoretical models are instrumental in assigning specific signals in a spectrum to the correct atoms or vibrational modes within the molecule. For instance, in ¹H and ¹³C NMR spectroscopy, the chemical environment of each nucleus dictates its chemical shift. DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, can predict these chemical shifts with a high degree of accuracy. nih.govmdpi.comnih.gov When experimental and theoretical values align, it provides strong evidence for the proposed molecular structure.

For this compound, theoretical calculations would be crucial in assigning the various proton and carbon signals, especially in the aliphatic region of the indane moiety where complex splitting patterns can arise. The chiral center at the C-1 position renders the methylene (B1212753) protons at C-2 diastereotopic, leading to distinct chemical shifts and complex coupling patterns. DFT calculations can predict these differences, aiding in the unambiguous assignment of the NMR spectrum.

A comparison of hypothetical experimental data with theoretical predictions from DFT calculations (e.g., using the B3LYP functional with a 6-311G(2d,p) basis set) would be performed. The correlation between the calculated and experimental chemical shifts would be expected to be very high, thus validating the structural characterization.

Table 1: Hypothetical ¹H NMR Data and Theoretical Validation for this compound

| Protons | Multiplicity | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |

| H-1 | Triplet | 4.8 - 5.0 | 4.9 |

| H-2 | Multiplet | 2.4 - 2.6 | 2.5 |

| H-2' | Multiplet | 2.7 - 2.9 | 2.8 |

| H-3 | Multiplet | 3.0 - 3.2 | 3.1 |

| H-3' | Multiplet | 3.2 - 3.4 | 3.3 |

| Aromatic-H | Multiplet | 7.3 - 7.6 | 7.4 - 7.7 |

Table 2: Hypothetical ¹³C NMR Data and Theoretical Validation for this compound

| Carbon | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |

| C-1 | 75 - 78 | 76.5 |

| C-2 | 30 - 33 | 31.8 |

| C-3 | 34 - 37 | 35.2 |

| C-3a | 140 - 143 | 141.5 |

| C-4 | 125 - 128 | 126.9 |

| C-5 | 127 - 130 | 128.3 |

| C-6 | 124 - 127 | 125.8 |

| C-7 | 128 - 131 | 129.4 |

| C-7a | 144 - 147 | 145.6 |

In the context of IR spectroscopy, theoretical models can precisely predict the vibrational frequencies associated with the functional groups present in this compound. The sulfonyl chloride group has characteristic strong asymmetric and symmetric stretching vibrations. acdlabs.com DFT calculations can confirm the assignment of these bands and help to distinguish them from other absorptions in the fingerprint region.

Table 3: Hypothetical IR Absorption Bands and Theoretical Validation for this compound

| Functional Group | Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 | 3080 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | 2950 |

| S=O (Asymmetric) | Stretching | 1375 - 1350 | 1365 |

| S=O (Symmetric) | Stretching | 1180 - 1160 | 1170 |

| S-Cl | Stretching | 600 - 550 | 575 |

The close agreement between the experimental and theoretically calculated spectroscopic data, as illustrated in the hypothetical tables, would provide unequivocal confirmation of the structure of this compound. This integrated approach, combining experimental measurements with theoretical predictions, represents the modern standard for the rigorous characterization of novel chemical entities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.